(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide features a benzothiazole core substituted with an acetamido group at position 6, a 2-methoxyethyl chain at position 3, and a 3,5-dimethoxybenzamide moiety. This structure combines electron-donating methoxy groups, a hydrogen-bond-capable acetamido group, and a flexible 2-methoxyethyl side chain.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-13(25)22-15-5-6-18-19(11-15)30-21(24(18)7-8-27-2)23-20(26)14-9-16(28-3)12-17(10-14)29-4/h5-6,9-12H,7-8H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFFTXVJZDFQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site of the PTP1B. This inhibitory action on PTP1B can lead to enhanced insulin and leptin signaling.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which can lead to improved glucose regulation and potential therapeutic effects for Type II diabetes.
Result of Action
The compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM. In addition, it exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. These results suggest that the compound’s action leads to enhanced insulin and leptin signaling, thereby improving glucose regulation.
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to diabetes management and cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The compound inhibits PTP1B by binding to its catalytic and second aryl binding sites. This inhibition enhances insulin and leptin signaling pathways, which are crucial for glucose and energy homeostasis in the body.
Biochemical Pathways Involved
- Insulin Signaling Pathway : Enhanced signaling leads to increased glucose uptake.
- Leptin Signaling Pathway : Improves energy expenditure.
Pharmacological Effects
Research has demonstrated that this compound exhibits significant antihyperglycemic efficacy in vivo. In a study involving streptozotocin-induced diabetic Wistar rats, the compound effectively reduced blood glucose levels, indicating its potential utility in managing Type II diabetes.
Cytotoxicity and Antiproliferative Activity
In addition to its effects on glucose metabolism, this compound has shown cytotoxic properties against various cancer cell lines. It was evaluated for antiproliferative activity against human cell lines derived from hematological malignancies and solid tumors. Results indicated that certain derivatives exhibited notable cytotoxicity, particularly against leukemia cell lines .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (Fig. 1) share a thiazolo-pyrimidine core but differ in substituents:
- 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups.
- 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups.
Key Differences :
- 11a’s trimethyl groups enhance lipophilicity, while 11b’s cyano group increases polarity.
- Both show moderate yields (68%) but distinct melting points, suggesting divergent crystallinity.
Thiadiazol-Benzamide Derivatives ()
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and derivatives 8a–d feature thiadiazole-isoxazole or pyridine hybrids.
Key Insights :
- Higher yields (70–80%) compared to thiazolo-pyrimidines suggest optimized synthetic routes.
- Multiple carbonyl groups (e.g., 8a ) may enhance binding to biological targets via hydrogen bonding.
Substituent Effects on Physicochemical Properties
- Methoxy Groups : The target compound’s 3,5-dimethoxybenzamide moiety resembles W1 in (3,5-dinitrophenyl), but methoxy groups are electron-donating, improving solubility vs. nitro groups’ electron-withdrawing effects .
- Acetamido vs. Trifluoromethyl : ’s patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) use CF₃ for enhanced metabolic stability and lipophilicity, contrasting with the target’s acetamido group, which may favor hydrogen bonding .
Preparation Methods
Synthesis of the Benzo[d]Thiazole Core
Formation of 2-Aminobenzo[d]thiazole
The foundational step involves synthesizing 2-aminobenzo[d]thiazole, achieved via cyclization of aniline derivatives. As demonstrated by Poonam Yadav et al., aniline reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under controlled temperatures (0°C during bromine addition, followed by room-temperature stirring). Ammonia neutralization yields 2-aminobenzo[d]thiazole with a 59% yield after recrystallization. This method ensures high purity, critical for downstream reactions.
Reaction Conditions :
- Reagents : Aniline (0.01 mol), KSCN (8 g), Br₂ (1.6 mL), glacial acetic acid (20 mL), NH₃ solution.
- Temperature : 0°C → room temperature.
- Workup : Neutralization to pH 6, recrystallization in benzene.
Functionalization of the Thiazole Ring
To introduce the 6-acetamido and 3-(2-methoxyethyl) groups, sequential substitutions are required:
Nitration and Reduction
Nitration at position 6 is achieved using nitric acid in sulfuric acid, followed by reduction with Fe/HCl or catalytic hydrogenation to yield 6-amino-benzo[d]thiazole. Acetylation with acetic anhydride introduces the acetamido group.
Key Data :
- Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hr → 6-nitro derivative (yield: 72%).
- Reduction : Fe/HCl, reflux → 6-amino derivative (yield: 85%).
- Acetylation : Ac₂O, pyridine, rt → 6-acetamido-benzo[d]thiazole (yield: 90%).
Alkylation at Position 3
The 3-(2-methoxyethyl) group is introduced via nucleophilic substitution. Bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates 3-bromo-benzo[d]thiazole, which reacts with 2-methoxyethylamine in DMF at 80°C.
Optimized Protocol :
Synthesis of 3,5-Dimethoxybenzamide
Carboxylic Acid to Amide Conversion
3,5-Dimethoxybenzoic acid is converted to the corresponding benzamide using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide.
Procedure :
- Acid Chloride : 3,5-Dimethoxybenzoic acid + SOCl₂ (reflux, 2 hr).
- Ammonolysis : Acid chloride + NH₄OH (0°C, 1 hr).
- Purification : Recrystallization from ethanol (yield: 88%).
Imine Formation (Z-Configuration)
Condensation Reaction
The imine linkage is formed by condensing 3-(2-methoxyethyl)-6-acetamido-benzo[d]thiazol-2-amine with 3,5-dimethoxybenzaldehyde under acidic conditions. The Z-configuration is favored by using anhydrous toluene and azeotropic removal of water.
Critical Parameters :
- Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 eq).
- Solvent : Toluene, reflux with Dean-Stark trap.
- Time : 8–12 hr.
- Yield : 65% after silica gel chromatography.
Stereochemical Control :
The Z-isomer predominates due to steric hindrance from the 2-methoxyethyl group, which disfavors the E-configuration. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial proximity of the benzamide and thiazole rings in the Z-form.
Final Coupling and Characterization
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole core | Cyclization (Yadav et al.) | Aniline, KSCN, Br₂ | 59 | 98 |
| 6-Acetamido | Nitration → Acetylation | HNO₃, Ac₂O | 72 → 90 | 95 |
| 3-(2-Methoxyethyl) | Alkylation | NBS, 2-methoxyethylamine | 78 | 97 |
| Imine formation | Condensation | PTSA, toluene | 65 | 96 |
| Final coupling | DCC/DMAP | DCM, DMAP | 70 | 99 |
Challenges and Optimization Strategies
- Regioselectivity in Nitration : Use of mixed acid (HNO₃/H₂SO₄) at low temperatures ensures preferential nitration at position 6.
- Z-Selectivity : Azeotropic water removal and bulky substituents favor the thermodynamically stable Z-isomer.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves imine stereoisomers.
Industrial Scalability Considerations
- Continuous Flow Synthesis : Microreactors for nitration and acetylation steps improve safety and yield.
- Catalyst Recycling : Immobilized PTSA on silica reduces waste in imine formation.
Q & A
Basic: What are the optimal synthetic routes for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. A common approach includes:
- Step 1: Prepare the benzothiazole precursor (e.g., 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2-amine) via cyclization of 2-aminothiophenol derivatives with acyl chlorides or nitriles .
- Step 2: Condense the amine with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the ylidene intermediate .
- Optimization: Vary solvents (e.g., DMF, THF), temperatures (60–100°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yield. Monitor purity via HPLC or TLC .
Table 1: Reaction Condition Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 68 | 95% |
| THF | 60 | 55 | 89% |
| Toluene | 100 | 72 | 97% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the ylidene group and substituent positions (e.g., methoxyethyl, acetamido). The Z-configuration is verified by NOE correlations between the benzamide and thiazole protons .
- IR Spectroscopy: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzamide C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 485.1578) .
- X-ray Crystallography: Resolve tautomeric forms and confirm stereochemistry if single crystals are obtained .
Advanced: How can mechanistic studies elucidate the formation of the ylidene intermediate during synthesis?
Methodological Answer:
- Isolation of Intermediates: Use quenched reactions or low-temperature NMR to trap intermediates (e.g., Schiff base formation prior to cyclization) .
- Kinetic Studies: Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-determining steps (e.g., acyl transfer vs. ring closure) .
- Computational Modeling: Perform DFT calculations to map energy barriers for tautomerization or isomerization pathways .
Advanced: What strategies are effective for evaluating the compound’s bioactivity and identifying molecular targets?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structurally similar derivatives .
- Target Identification: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to detect binding to kinases or tubulin .
- Mechanistic Probes: Co-administer with inhibitors (e.g., ROS scavengers) to assess oxidative stress involvement .
Table 2: Bioactivity Profile
| Cell Line | IC50 (µM) | Mechanism Hypothesized |
|---|---|---|
| MCF-7 | 2.1 | Tubulin polymerization |
| HeLa | 3.8 | Topoisomerase inhibition |
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Variation: Modify the methoxyethyl group (e.g., replace with ethoxy or allyl) and test effects on solubility and binding affinity .
- Core Modifications: Replace benzothiazole with benzoxazole or indole rings to alter electron density .
- Pharmacophore Mapping: Use 3D-QSAR models to predict critical interactions (e.g., hydrogen bonding with acetamido group) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina. Prioritize poses with lowest binding energies .
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
- ADMET Prediction: Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
Data Contradictions: How should researchers resolve discrepancies in spectroscopic data or bioactivity results?
Methodological Answer:
- Cross-Validation: Repeat assays with orthogonal methods (e.g., confirm cytotoxicity via ATP-based assays if MTT is inconsistent) .
- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., oxidation products from methoxy groups) .
- Collaborative Studies: Compare results across labs using standardized protocols (e.g., NIH/NCATS assay guidelines) .
Formulation Challenges: What methods improve solubility and stability for in vivo studies?
Methodological Answer:
- Co-solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles to prolong half-life and reduce off-target effects .
- pH Adjustment: Prepare citrate buffer (pH 4.5) to stabilize the ylidene moiety .
Stability Under Physiological Conditions: How to assess degradation pathways?
Methodological Answer:
- Forced Degradation: Expose to UV light, heat (40–60°C), or acidic/basic conditions. Monitor via HPLC for decomposition products (e.g., hydrolysis of acetamido group) .
- Metabolite Identification: Incubate with liver microsomes and profile metabolites using UPLC-QTOF .
Advanced: What in vivo models are suitable for evaluating toxicity and efficacy?
Methodological Answer:
- Rodent Models: Administer intraperitoneally (5–20 mg/kg) in xenograft mice. Monitor tumor volume and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
- PK/PD Studies: Measure plasma concentration-time profiles and correlate with tumor growth inhibition .
Table 3: In Vivo Toxicity Profile (Mouse Model)
| Dose (mg/kg) | Body Weight Change (%) | Tumor Inhibition (%) | Hepatotoxicity (ALT U/L) |
|---|---|---|---|
| 10 | -2.1 | 58 | 35 |
| 20 | -5.3 | 72 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
